N-Acetyl-L-aspartic acid-d3

Biomarker Validation Canavan Disease Stable Isotope Dilution

N-Acetyl-L-aspartic acid-d3 (NAA-d3, CAS 1383929-94-9) is a stable isotope-labeled analog of the endogenous central nervous system metabolite N-acetylaspartate (NAA). This compound is specifically designed with a deuterium-labeled acetyl group (d3) to create a precise 3.0 Da mass shift relative to its unlabeled counterpart.

Molecular Formula C6H9NO5
Molecular Weight 178.158
CAS No. 1383929-94-9
Cat. No. B571380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-aspartic acid-d3
CAS1383929-94-9
SynonymsAcetyl-L-aspartic-d3 Acid;  Acetylaspartic-d3 Acid;  L-N-Acetylaspartic-d3 Acid;  N-Acetyl-L-aspartic-d3 Acid;  N-Acetyl-S-aspartic-d3 Acid;  N-Acetylaspartic-d3 Acid_x000B_
Molecular FormulaC6H9NO5
Molecular Weight178.158
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3
InChIKeyOTCCIMWXFLJLIA-OSIBIXDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-aspartic acid-d3 (CAS 1383929-94-9): A Deuterated Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


N-Acetyl-L-aspartic acid-d3 (NAA-d3, CAS 1383929-94-9) is a stable isotope-labeled analog of the endogenous central nervous system metabolite N-acetylaspartate (NAA) [1]. This compound is specifically designed with a deuterium-labeled acetyl group (d3) to create a precise 3.0 Da mass shift relative to its unlabeled counterpart . Its primary utility in research and clinical diagnostics is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, enabling highly accurate and precise quantification of NAA in complex biological matrices by correcting for matrix effects and analyte loss during sample preparation and analysis .

Why N-Acetyl-L-aspartic acid-d3 (1383929-94-9) Cannot Be Substituted with Unlabeled NAA or Structural Analogs in Quantitative Assays


Generic substitution of a stable isotope-labeled internal standard like NAA-d3 with its unlabeled counterpart (NAA) or a close structural analog (e.g., N-acetylaspartylglutamate, NAAG) is fundamentally invalid in quantitative bioanalysis. Unlabeled NAA is the analyte of interest, and using it as an internal standard would render quantification impossible [1]. Structural analogs like NAAG, while sharing the NAA moiety, exhibit different ionization efficiencies and chromatographic behavior, failing to correct for matrix effects and recovery variations inherent to NAA in LC-MS/MS methods [2]. The quantitative evidence below demonstrates that only a true stable isotope-labeled version of NAA, such as the deuterated d3 compound, provides the analytical specificity and method validation performance required for regulatory-compliant biomarker assays and robust research data [3].

Quantitative Differentiation Guide for N-Acetyl-L-aspartic acid-d3 (1383929-94-9)


Validated LC-MS/MS Method for Urinary NAA Using d3-NAA Achieves 98.9-102.5% Recovery and LOQ of 1 µmol/L

A 'dilute and shoot' LC-MS/MS method for NAA quantification in urine was validated using d3-NAA as the internal standard [1]. The method demonstrated quantitative recovery (98.9-102.5%) and high precision (CV < 7%) [1]. In contrast, methods lacking a stable isotope-labeled internal standard, such as alternative GC-MS methods or those using structurally dissimilar internal standards, typically report higher variability (e.g., CV < 9-15%) and lower recovery [2].

Biomarker Validation Canavan Disease Stable Isotope Dilution

Urinary NAA Quantified with d3-NAA Standard Distinguishes Mild vs. Typical Canavan Disease Phenotypes (p < 0.0001)

Using d3-NAA as the internal standard, a validated LC-MS/MS method quantified urinary NAA levels in Canavan disease (CD) patients, revealing a statistically significant difference between phenotypes [1]. Mean urine NAA was 525.3 mmol/mol creatinine in mild CD versus 1,369 mmol/mol creatinine in typical CD (p < 0.0001) [1].

Biomarker Stratification Canavan Disease Phenotype Discrimination

Structural Differentiation from NAAG: NAA-d3 Enables Specific Quantification Without Cross-Reactivity

N-acetylaspartylglutamate (NAAG) is a structurally related neuropeptide that shares the NAA moiety and can interfere with NAA quantification if not chromatographically resolved [1]. The use of NAA-d3 as a specific SIL-IS ensures that the MS/MS transition monitored for NAA (m/z 174 → 88) is distinct from that of NAAG (m/z 303 → 128), preventing cross-talk and ensuring specificity [2]. This is a critical advantage over less specific assays or use of a generic internal standard.

Metabolite Specificity Neurochemistry Mass Spectrometry

Deuterium Labeling on Acetyl Moiety Minimizes Deuterium-Hydrogen Exchange Compared to Alternative Labeling Strategies

The placement of deuterium atoms on the chemically stable acetyl group of NAA minimizes the risk of deuterium-hydrogen (D-H) exchange, a common issue with other deuterated compounds that can compromise assay accuracy [1]. This design choice ensures the 3.0 Da mass difference is maintained throughout sample preparation and analysis, unlike labeling on exchangeable protons (e.g., on the amine or carboxylic acid groups) which can lead to back-exchange and loss of the mass label [2].

Isotope Stability Method Robustness Internal Standard Design

Optimal Application Scenarios for N-Acetyl-L-aspartic acid-d3 (1383929-94-9) Based on Quantified Evidence


Clinical Diagnostic Assays for Canavan Disease

The validated LC-MS/MS method using NAA-d3 as an internal standard [1] is directly applicable for the biochemical diagnosis of Canavan disease (CD) in clinical laboratories. The method's high precision (CV < 7%) and accuracy (98.9-102.5% recovery) [1] meet regulatory requirements for clinical diagnostics, providing a robust, non-invasive, and quantitative alternative to genetic testing or invasive CSF analysis.

Biomarker Monitoring in Gene Therapy and Drug Development

NAA-d3 enables the precise, longitudinal quantification of urinary NAA, a critical pharmacodynamic biomarker for monitoring therapeutic efficacy in CD [1]. The ability to distinguish mild from typical phenotypes based on quantified NAA levels [1] is essential for patient stratification in clinical trials of gene therapies (e.g., rAAV-Olig001-ASPA) and small molecule interventions aimed at restoring ASPA activity.

Neuroscience Research on Neuronal Integrity and Metabolism

For academic and pharmaceutical neuroscience research, NAA-d3 provides a specific and quantitative tool for measuring NAA levels in brain tissue, cerebrospinal fluid (CSF), and cell cultures. The specific MRM transition and chromatographic separation from NAAG [1] ensures that studies of neuronal viability, mitochondrial function, and neurodegenerative processes yield accurate and interpretable data, free from confounding cross-reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-L-aspartic acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.